3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline is a chemical compound characterized by the molecular formula C13H21N3. It is a derivative of aniline, which features a piperazine ring substituted with a methyl group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals and agrochemicals, as well as in biological research for studying enzyme inhibitors and receptor ligands.
The compound is synthesized through various chemical methods, primarily involving the reaction of 4-methylpiperazine with an appropriate aniline derivative. The structure of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline allows it to participate in diverse chemical reactions, making it a versatile intermediate in organic synthesis.
The synthesis of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield. The optimization of reaction conditions, including temperature and pressure, plays a critical role in maximizing output. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
The molecular structure of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline consists of an aniline core substituted with a piperazine ring at the ethyl position. The presence of the methyl group on the piperazine enhances its lipophilicity and biological activity.
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline varies based on its application. In medicinal chemistry contexts, it may act as an enzyme inhibitor or receptor ligand. The piperazine ring enhances binding affinity and selectivity for specific biological targets, influencing various pathways involved in disease processes .
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline has several significant applications:
The synthesis of 3-[2-(4-methylpiperazin-1-yl)ethyl]aniline relies on sequential N-alkylation and nucleophilic substitution reactions. A representative route begins with N-methylpiperazine alkylation using 1-bromo-3-chloropropane, yielding 1-(3-chloropropyl)-4-methylpiperazine (80% efficiency). This intermediate undergoes aromatic substitution with m-aminophenol under basic conditions (K₂CO₃/acetonitrile reflux) to form the target aniline-piperazine conjugate [3] [6]. Optimization studies reveal that elevated temperatures (80–90°C) and anhydrous solvents suppress di-alkylation byproducts, enhancing yields to >85% [6].
Alternative pathways involve reductive amination: 2-(4-methylpiperazin-1-yl)acetaldehyde reacts with 3-nitroaniline under Pd/C catalysis, followed by nitro-group reduction. This method achieves 76% overall yield but requires stringent pressure control during hydrogenation [5]. Recent advances employ flow chemistry to accelerate the alkylation step, reducing reaction times from 12 hours to 45 minutes [6].
Table 1: Optimization of Key Synthetic Steps
Intermediate | Reaction Conditions | Yield | Byproducts |
---|---|---|---|
1-(3-chloropropyl)-4-methylpiperazine | N-methylpiperazine + 1-bromo-3-chloropropane, 60°C | 80% | Bis-alkylated piperazine (<5%) |
3-[2-(4-methylpiperazin-1-yl)ethyl]aniline | 1-(3-chloropropyl)-4-methylpiperazine + m-aminophenol, K₂CO₃, reflux | 85% | O-alkylated isomer (8%) |
3-nitroaniline derivative | Reductive amination, Pd/C, H₂ (50 psi) | 76% | Over-reduced aniline (12%) |
Regioselective N-ethylation of the piperazine ring remains challenging due to steric and electronic similarities between nitrogen atoms. Pd-catalyzed Buchwald–Hartwig coupling using t-BuBrettPhos ligands achieves 92% selectivity for the distal N-position when reacting 1-(2-aminoethyl)piperazine with 1-bromo-3-nitrobenzene [3] [8]. Key to success is pre-coordination of Pd(0) to the aniline nitrogen, directing ethyl-linker attachment exclusively to the less-hindered piperazine nitrogen [3].
Cu(I)-catalyzed Ullmann–Goldberg reactions offer cost-effective alternatives. Using trans-N,Nʹ-dimethylcyclohexanediamine as a ligand, 3-iodoaniline couples with N-methylpiperazine at 110°C, affording 78% yield with 15:1 regioselectivity for mono-alkylation [8]. Microwave irradiation (150°C, 20 min) further suppresses diarylation side products.
Table 2: Catalytic Systems for Regioselective Coupling
Catalyst System | Substrate Pair | Selectivity Ratio (N1:N2) | Yield |
---|---|---|---|
Pd/t-BuBrettPhos | 1-(2-aminoethyl)piperazine + 1-bromo-3-nitrobenzene | 23:1 | 89% |
CuI/trans-DMCDA | N-methylpiperazine + 3-iodoaniline | 15:1 | 78% |
Ni(COD)₂/DTBBpy | N-ethylpiperazine + 3-bromoaniline | 18:1 | 81% |
Rink amide resin enables rapid generation of 3-[2-(4-methylpiperazin-1-yl)ethyl]aniline derivatives for anticancer screening. The resin-bound 4-(3-bromopropyl)benzoate undergoes nucleophilic displacement with N-methylpiperazine (DMF, 50°C), followed by aniline coupling via HOBt/EDC·HCl activation [6] [9]. Acidolytic cleavage (TFA:DCM, 95:5) releases products in >90% purity, as verified by HPLC-MS. This method produces 48 analogs in 72 hours, including:
Table 3: Representative Solid-Phase Derivatives
Substituent Position | R Group | Anticancer IC₅₀ (µM) | Purity |
---|---|---|---|
3-CF₃ | 3-trifluoromethylphenyl | 4.26 (HCT-116) | 95.2% |
4-F | 4-fluorophenyl | 7.89 (A-549) | 91.8% |
2,4-diCl | 2,4-dichlorophenyl | 12.45 (MIAPaCa-2) | 93.5% |
Transaminases facilitate asymmetric synthesis of chiral piperazine-aniline conjugates. Candida antarctica lipase B (CALB) catalyzes kinetic resolution of racemic 1-(2-aminoethyl)-4-methylpiperazine using vinyl butyrate, achieving 98% ee for the (R)-isomer [4]. Aspergillus terreus transaminase selectively aminates 1-(3-oxopropyl)-4-methylpiperazine with m-aminobenzaldehyde, yielding enantioenriched (3S)-3-[2-(4-methylpiperazin-1-yl)ethyl]aniline (84% ee) [10].
Directed evolution of Arthrobacter sp. aminotransferase (3 rounds of mutagenesis) enhanced activity toward bulky piperazine substrates, reducing reaction times from 120 to 24 hours while maintaining >99% enantioselectivity. This biocatalyst enables gram-scale synthesis of EGFR inhibitors derived from 3-[2-(4-methylpiperazin-1-yl)ethyl]aniline scaffolds [4] [6].
Table 4: Biocatalytic Systems for Enantioselective Synthesis
Enzyme | Reaction Type | ee | Yield | Product Configuration |
---|---|---|---|---|
Candida antarctica lipase B | Kinetic resolution of racemate | 98% | 45% | (R)-isomer |
Aspergillus terreus transaminase | Reductive amination | 84% | 73% | (3S) |
Engineered Arthrobacter sp. aminotransferase | Asymmetric transamination | >99% | 88% | (S)-isomer |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2